2,3-Dihydroxy-5-methylbenzoic acid
Overview
Description
2,3-Dihydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroxy-5-methylbenzoic acid are 2,3-dihydroxybenzoate-AMP ligase and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in biochemical reactions and immune responses respectively .
Mode of Action
The compound interacts with its targets through a process known as activation of the carboxylate group . This involves ATP-dependent PPi exchange reactions, leading to the formation of an acyladenylate . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .
Biochemical Pathways
It is known that the compound plays a role in thecarboxylation and decarboxylation reactions . These reactions are crucial for various metabolic processes.
Result of Action
Its interaction with its targets suggests it may have effects onmetabolic processes and immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s physical state, melting point, boiling point, density, and refractive index can all be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-5-methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-hydroxy-3-methoxy-5-methylbenzoic acid with boron tribromide in dichloromethane under an inert atmosphere at temperatures ranging from -78°C to 20°C. The reaction is then quenched with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
2,3-Dihydroxy-5-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies related to enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
Uniqueness
2,3-Dihydroxy-5-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical properties. This makes it more versatile in chemical reactions compared to its analogs, which may lack the methyl group or have hydroxyl groups in different positions .
Properties
IUPAC Name |
2,3-dihydroxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKLKFWHLNSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454952 | |
Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-93-0 | |
Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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